Hoggar
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-carbamoyl-2-ethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrN2O2/c1-3-7(8,4-2)5(11)10-6(9)12/h3-4H2,1-2H3,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNPQXLQERQBBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)NC(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN2O2 | |
| Record name | ALPHA-BROMO-ALPHA-ETHYLBUTYRYLUREA | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020252 | |
| Record name | Carbromal | |
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Molecular Weight |
237.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha-bromo-alpha-ethylbutyrylurea is an odorless tasteless white crystalline powder. Saturated solution in water neutral to litmus. (NTP, 1992) | |
| Record name | ALPHA-BROMO-ALPHA-ETHYLBUTYRYLUREA | |
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| URL | https://cameochemicals.noaa.gov/chemical/19905 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), 1 G DISSOLVES IN ABOUT 3000 ML WATER, 18 ML ALCOHOL, 3 ML CHLOROFORM, 14 ML ETHER; VERY SOL IN BOILING ALCOHOL; DISSOLVES IN CONCN SULFURIC, NITRIC & HCL ACIDS; DISSOLVED BY SOLN OF ALKALI HYDROXIDES, SOL IN ACETONE & BENZENE | |
| Record name | ALPHA-BROMO-ALPHA-ETHYLBUTYRYLUREA | |
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| URL | https://cameochemicals.noaa.gov/chemical/19905 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CARBROMAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4100 | |
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Density |
1.544 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.544 @ 25 °C | |
| Record name | ALPHA-BROMO-ALPHA-ETHYLBUTYRYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19905 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CARBROMAL | |
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Color/Form |
WHITE, CRYSTALLINE POWDER, CRYSTALS, RHOMBIC CRYSTALS FROM DIL ALCOHOL | |
CAS No. |
77-65-6 | |
| Record name | ALPHA-BROMO-ALPHA-ETHYLBUTYRYLUREA | |
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| URL | https://cameochemicals.noaa.gov/chemical/19905 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Hoggar | |
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| Record name | Carbromal [INN:BAN:DCF:NF] | |
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| Record name | Carbromal | |
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| Record name | CARBROMAL | |
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| Record name | CARBROMAL | |
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| Record name | Butanamide, N-(aminocarbonyl)-2-bromo-2-ethyl- | |
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| Record name | Carbromal | |
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| Record name | Carbromal | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CARBROMAL | |
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| Record name | CARBROMAL | |
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Melting Point |
244 °F (NTP, 1992), 116-119 °C | |
| Record name | ALPHA-BROMO-ALPHA-ETHYLBUTYRYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19905 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CARBROMAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Neuropharmacological Mechanisms of Carbromal
Elucidating the Molecular Basis of Carbromal's Action
The sedative and anxiolytic properties of Carbromal stem from its specific interactions with the primary inhibitory neurotransmitter system in the brain. patsnap.comnih.gov
The principal mechanism of action for Carbromal involves the enhancement of the activity of Gamma-Aminobutyric Acid (GABA), the main inhibitory neurotransmitter in the central nervous system. patsnap.compatsnap.com GABA's role is to decrease neuronal excitability throughout the nervous system. patsnap.compatsnap.com By potentiating the GABAergic system, Carbromal effectively amplifies these natural inhibitory signals, which results in a calming effect on the brain, leading to sedation and reduced anxiety. patsnap.compatsnap.com
Carbromal exerts its influence through interaction with the GABA-A receptor, a ligand-gated ion channel. patsnap.compatsnap.com The activation of the GABA-A receptor by GABA opens a channel that is selectively permeable to chloride ions (Cl⁻). patsnap.comwikipedia.orgyoutube.com This leads to an influx of negatively charged chloride ions into the neuron, causing hyperpolarization of the cell membrane. patsnap.compatsnap.com This hyperpolarized state makes the neuron less likely to fire an action potential in response to excitatory stimuli. patsnap.com Carbromal enhances this process, leading to increased chloride ion influx and greater neuronal inhibition. patsnap.com
Carbromal's mechanism shares similarities with that of barbiturates, although it is structurally distinct. patsnap.compatsnap.com Both classes of drugs enhance GABAergic transmission. patsnap.com However, barbiturates are understood to bind to a distinct site on the GABA-A receptor, prolonging the duration of the chloride channel opening. news-medical.neteuropa.eu Carbromal is described as having a mild barbiturate-like effect, contributing to its sedative properties by similarly potentiating GABA's effects at the receptor. patsnap.com
Research comparing the pharmacological activity of Carbromal, its metabolites, and the barbiturate (B1230296) phenobarbitone in rats found that Carbromal exhibited a relative narcotic activity equivalent to that of phenobarbitone. nih.gov This suggests a comparable potency in inducing CNS depression, as detailed in the table below.
| Compound | LD-50 (intraperitoneal injection) | Relative Narcotic Activity |
|---|---|---|
| Carbromal | 1.8 mmoles/kg | 100 |
| Bromoethylbutyramide (Metabolite) | 1.5 mmoles/kg | 66 |
| Ethylbutyrylurea (Metabolite) | 5.0 mmoles/kg | 33 |
| Phenobarbitone | 0.9 mmoles/kg | 100 |
By amplifying GABA-A receptor-mediated inhibition, Carbromal effectively modulates neuronal excitability across the CNS. patsnap.compatsnap.com This reduction in the general excitability of neurons is the foundation of its anxiolytic and sedative effects. patsnap.com Studies have demonstrated that this modulation translates to measurable anticonvulsive properties. In research examining its effects against pentetrazol-induced seizures in rats, Carbromal's anticonvulsive activity was found to be nearly identical to that of its active metabolite, bromoethylbutyramide, and the barbiturate phenobarbitone. nih.gov
| Compound | Anticonvulsive Activity against Pentetrazol-Induced Seizures |
|---|---|
| Carbromal | Nearly identical to Phenobarbitone |
| Bromoethylbutyramide | Nearly identical to Phenobarbitone |
| Ethylbutyrylurea | Two to three times less active than Carbromal |
| Phenobarbitone | Baseline for comparison |
Neurotransmitter System Interactions Beyond GABAergic Pathways
The clinical manifestation of Carbromal's action is a general depression of the central nervous system. patsnap.compatsnap.com Toxicological studies of patients with acute poisoning from Carbromal-containing sedatives provide insight into its broad depressant effects. nih.gov These individuals presented with severe symptoms of CNS depression, including coma, apnea (B1277953), and isoelectric encephalographic records. nih.gov The degree of this depression was found to correlate with the serum concentrations of both the unchanged Carbromal and its active metabolite, bromoethylbutyramide. nih.gov This indicates that the profound CNS depression seen in overdose cases is caused mainly by the parent drug and this key metabolite, highlighting a generalized, rather than a solely GABA-specific, depressant effect at high concentrations. nih.gov
Potential Influence on Other Inhibitory or Excitatory Neurotransmitters
While the primary mechanism of carbromal's sedative-hypnotic effect is the potentiation of GABAergic neurotransmission, some evidence and the pharmacological actions of related compounds suggest a potential, albeit less defined, influence on other neurotransmitter systems. patsnap.com The scope of carbromal's activity beyond the GABA system is not extensively documented in dedicated studies, but inferences can be drawn from the broader class of sedative-hypnotics to which it belongs.
Glutamatergic System:
Cholinergic System:
Other Neurotransmitters:
The broader class of sedative-hypnotic drugs can interact with various other neurotransmitter systems, including serotonergic and dopaminergic systems, which can contribute to their complex physiological and behavioral effects. numberanalytics.com For instance, some sedative-hypnotics can reduce the release of acetylcholine (B1216132), which may play a role in their sedative properties. numberanalytics.com However, specific research detailing the direct impact of carbromal on these other neurotransmitter systems is not well-documented.
Interactive Data Table: Potential Neurotransmitter Interactions of Carbromal and Related Compounds
| Neurotransmitter System | Compound/Class | Observed/Potential Effect | Reference |
| Glutamatergic | Barbiturates (similar to Carbromal) | Depression of glutamate-induced neuronal depolarization via AMPA receptors. | youtube.comwikipedia.org |
| Benzodiazepines | Reduction of glutamatergic neurotransmission by inhibiting glutamate (B1630785) release. | numberanalytics.com | |
| Cholinergic | Carbromal, Bromoethylbutyramide | Reduction of acetylcholine-induced contractions. | |
| Other Sedative-Hypnotics | Reduction of acetylcholine release. | numberanalytics.com | |
| Serotonergic | General Sedative-Hypnotics | Potential for interaction. | numberanalytics.com |
| Dopaminergic | General Sedative-Hypnotics | Potential for interaction. | numberanalytics.com |
Pharmacokinetics and Biotransformation of Carbromal
Absorption Dynamics and Distribution Kinetics
Gastrointestinal Absorption and Time to Peak Serum Concentrations
Carbromal is rapidly absorbed from the gastrointestinal tract, primarily in the small intestine. nih.gov Studies in rats have shown that absorption from the stomach is significantly slower, between 5 to 8 times less, than absorption from the small intestine. nih.govresearchgate.net In human volunteers who ingested a 1-gram dose, the highest serum concentrations of carbromal were observed 30 minutes after ingestion. researchgate.netnih.gov The serum levels of carbromal then decline rapidly, with only 3-4% of the peak concentration remaining after 24 hours. researchgate.netnih.gov However, in cases of large oral doses (greater than 20 mg/kg in rats), the disappearance of carbromal from the gastrointestinal tract is slowed due to delayed gastric emptying. nih.govresearchgate.net The peak concentrations of its metabolites, bromoethylbutyramide and ethylbutyrylurea, are typically recorded 4 to 5 hours after the initial ingestion of carbromal. researchgate.netnih.gov
Distribution Profile in Biological Tissues (Serum, Brain, Skeletal Muscle, Adipose Tissue)
Following absorption, carbromal and its active metabolite, bromoethylbutyramide, are distributed throughout the body. nih.gov Research in rat models indicates an even distribution between serum, brain, and skeletal muscle. nih.govresearchgate.net Notably, adipose tissue shows a significantly higher concentration of these compounds, approximately three times that found in the other tissues, which is indicative of the lipophilic (fat-loving) nature of the substance. nih.govresearchgate.net This affinity for fatty tissues suggests that it can accumulate in body fat. The concentrations of both carbromal and bromoethylbutyramide in these various tissues decline at a similar rate. nih.govresearchgate.net
Relative Distribution of Carbromal in Rat Tissues
| Tissue | Relative Concentration |
| Serum | 1x |
| Brain | 1x |
| Skeletal Muscle | 1x |
| Adipose Tissue | 3x |
Serum and Brain Concentration Dynamics of Carbromal and its Metabolites
In both humans and rats, carbromal and its metabolites, bromoethylbutyramide and ethylbutyrylurea, are found in both serum and brain tissue. nih.gov The compounds distribute evenly between these two compartments. researchgate.netnih.gov In human volunteers, after a 1-gram oral dose of carbromal, peak serum concentrations reached approximately 30 µmol/L. nih.gov In the same subjects, the metabolite bromoethylbutyramide reached concentrations up to 20 µmol/L, while ethylbutyrylurea was present in smaller amounts, around 2-3 µmol/L. nih.govnih.gov
In cases of acute poisoning, these concentrations are significantly higher. nih.gov For instance, comatose patients have shown serum concentrations in the range of 200 µmol/L for carbromal, 350 µmol/L for bromoethylbutyramide, and 50 µmol/L for ethylbutyrylurea. nih.gov The half-life of carbromal and bromoethylbutyramide in the brain and serum of rats is approximately 3-4 hours, while the half-life of ethylbutyrylurea is longer, at 5-7 hours. nih.govresearchgate.net Both metabolites can be detected in the body for a longer duration than the parent compound, carbromal. researchgate.netnih.gov
Hepatic Metabolism and Metabolite Identification
Primary Metabolic Pathways of Carbromal in Humans and Animal Models (Dogs, Rodents)
Carbromal undergoes extensive biotransformation, primarily in the liver. nih.gov Studies in humans and animal models like rats have shown that very little of the unchanged drug is excreted in urine or feces, indicating rapid and thorough metabolism. nih.govresearchgate.net The metabolic processes differ somewhat between species. For instance, cytochrome P450 enzymes, which are crucial for drug metabolism, show significant variation between rodents and humans, which can affect how drugs are processed. nih.gov In general, the metabolism of carbromal involves the cleavage of the bromine atom and subsequent oxidation. nih.govnih.gov
Characterization of Key Metabolites: Bromoethylbutyramide, Ethylbutyrylurea, and Inorganic Bromide
The metabolism of carbromal results in several key metabolites that have been identified and characterized in both human and animal studies. nih.gov
Bromoethylbutyramide : This is a significant and hypnotically active metabolite of carbromal. nih.govnih.gov It is formed through the metabolic process and has been detected in considerable amounts in both serum and brain tissue. nih.gov
Ethylbutyrylurea : This is another metabolite found in both humans and rats. nih.govnih.gov It is also considered hypnotically active, though less potent than carbromal and bromoethylbutyramide. nih.gov Its concentrations in the serum are generally lower than those of bromoethylbutyramide. nih.govnih.gov
Inorganic Bromide : The breakdown of carbromal releases inorganic bromide into the body. nih.gov This is a major metabolite, and its accumulation can be a significant factor in the toxicology of carbromal. nih.gov
Studies have shown that about 40% of carbromal and 30% of bromoethylbutyramide are bound to plasma proteins in the blood, while ethylbutyrylurea shows minimal protein binding (less than 5%). nih.gov The binding to proteins is related to the hydrophobic character of these compounds. nih.gov
Key Metabolites of Carbromal
| Metabolite | Description | Species Detected In |
| Bromoethylbutyramide | A hypnotically active metabolite. | Human, Rat |
| Ethylbutyrylurea | A less potent, but still active, metabolite. | Human, Rat |
| Inorganic Bromide | A major metabolite resulting from debromination. | Human |
Differential Metabolic Predominance (Hydroxylation vs. Reductive Debromination)
Reductive debromination is a significant metabolic route for carbromal. This process involves the removal of the bromine atom from the parent molecule. One of the key metabolites resulting from this pathway is diethylacetyl urea (B33335), which has been isolated from biological samples following carbromal administration. scispace.com The cleavage of the carbon-bromine bond leads to the formation of this debrominated ureide and the release of inorganic bromide ions into circulation. nih.govncats.io The presence of significant amounts of bromoethylbutyramide also points to initial metabolic steps that may precede full debromination. nih.govnih.gov
While direct evidence for the predominance of hydroxylation of the alkyl side chains of carbromal is not extensively detailed in the literature, it is a common Phase I metabolic reaction for many drugs containing alkyl groups. nih.gov This process, catalyzed by cytochrome P450 enzymes, would introduce a hydroxyl group onto the ethyl or butyl components of the molecule, increasing its polarity and facilitating further conjugation and excretion. nih.govmsdmanuals.com However, the identified major metabolites suggest that pathways other than direct hydroxylation of the parent molecule are more predominant. nih.gov
The primary metabolic pathways for carbromal lead to the formation of three major metabolites:
Bromoethylbutyramide: Formed through the metabolic alteration of the ureide structure.
Ethylbutyrylurea: A result of further metabolism. nih.gov
Inorganic bromide: Released via reductive debromination. nih.gov
Studies in humans have shown that after administration of carbromal, bromoethylbutyramide can be found in considerable amounts in the serum, while ethylbutyrylurea is present in smaller quantities, indicating the relative predominance of the metabolic pathways leading to their formation. nih.govnih.gov
Pharmacological Activity and Toxicity of Carbromal Metabolites
Pharmacological Activity: The primary metabolites, bromoethylbutyramide and ethylbutyrylurea, are both hypnotically active. nih.govnih.gov Comparative studies in rats have been conducted to determine the relative narcotic and anticonvulsive activities of these metabolites against phenobarbital (B1680315). The anticonvulsant activity of both carbromal and bromoethylbutyramide against pentetrazol-induced seizures was found to be nearly identical to that of phenobarbital. nih.gov Ethylbutyrylurea demonstrated a weaker anticonvulsant effect, being two to three times less potent than carbromal. nih.gov
Furthermore, the inorganic bromide ion, another major metabolite, has been found to potentiate the narcotic activity of both carbromal and bromoethylbutyramide. nih.gov
Toxicity: The acute toxicity of carbromal and its principal organic metabolites has been evaluated in rats, with LD50 values determined for intraperitoneal injection. These studies indicate that bromoethylbutyramide has a toxicity comparable to that of carbromal itself, while ethylbutyrylurea is significantly less toxic. nih.gov Both carbromal and bromoethylbutyramide were also noted to cause a severe decrease in body temperature. nih.gov
| Compound | Relative Narcotic Activity (Carbromal = 100) | Acute Toxicity (LD50 in rats, i.p.) |
|---|---|---|
| Carbromal | 100 | 1.8 mmoles/kg |
| Bromoethylbutyramide | 66 | 1.5 mmoles/kg |
| Ethylbutyrylurea | 33 | 5.0 mmoles/kg |
| Phenobarbital | 100 | 0.9 mmoles/kg |
Data sourced from a 1977 study on the toxicology of carbromal in rats. nih.gov
Elimination and Excretion Profiles
Excretion Pathways: Renal and Fecal Elimination of Carbromal and Metabolites
The elimination of carbromal from the body is characterized by extensive biotransformation, with very little of the parent compound or its main organic metabolites being excreted unchanged. nih.gov The primary excretion routes for the resulting metabolites are renal (urine) and biliary (leading to fecal elimination). nih.govpharmacylibrary.com
Studies in rats have shown that only trace amounts of unchanged carbromal, bromoethylbutyramide, or ethylbutyrylurea are found in the urine or feces. nih.gov This indicates that the body rapidly and almost completely metabolizes these substances. nih.gov The metabolic processes, including debromination and other phase I and phase II reactions, transform the relatively lipophilic parent drug into more polar, water-soluble metabolites. msdmanuals.comnih.gov This increased polarity facilitates their elimination via the kidneys. nih.gov
Renal Excretion: The polar metabolites of carbromal are readily eliminated from the bloodstream by the kidneys and excreted in the urine. nih.gov The inorganic bromide ion, a key metabolite, is also excreted renally, but its elimination is much slower than the organic metabolites. ncats.io
Fecal Elimination: Biliary excretion is another important pathway for the elimination of drug metabolites. toxmsdt.com The liver can secrete metabolites into the bile, which is then released into the intestine. toxmsdt.com These metabolites are subsequently eliminated from the body in the feces. numberanalytics.com This pathway is particularly relevant for larger, more polar conjugated metabolites.
Half-Life of Carbromal and its Metabolites in Serum and Brain
The half-life of carbromal and its active metabolites is relatively short, reflecting their rapid metabolism and distribution. However, the inorganic bromide metabolite has a significantly longer half-life, which can lead to accumulation with chronic use. ncats.io
Research in rats provides specific data on the half-lives of these compounds in different tissues following intraperitoneal injection: nih.gov
| Compound | Half-Life in Serum | Half-Life in Brain |
|---|---|---|
| Carbromal | 5-7 hours | 3-4 hours |
| Bromoethylbutyramide | 5-7 hours | 3-4 hours |
| Ethylbutyrylurea | 5-7 hours | Data not specified |
Data from a 1977 pharmacokinetic study in rats. nih.gov
In humans, serum concentrations of carbromal have been observed to decline rapidly after oral administration. nih.gov In contrast, the bromide ion metabolite is eliminated very slowly, with a half-life estimated to be between 10 and 12 days. ncats.io This slow excretion poses a risk of bromide accumulation and potential toxicity (bromism) with long-term use. ncats.io
Factors Influencing Elimination Rates (e.g., Gastric Emptying)
Several physiological factors can influence the rate at which carbromal is absorbed and subsequently eliminated. One of the key factors identified in animal studies is the rate of gastric emptying. nih.gov
Other general factors that are known to influence drug elimination rates would also apply to carbromal and its metabolites: numberanalytics.comnih.gov
Renal Function: Since the polar metabolites of carbromal are primarily cleared by the kidneys, any impairment in renal function would be expected to decrease their elimination rate, potentially leading to their accumulation. nih.gov
Age: Metabolic and excretory functions can decline with age, potentially leading to a decreased elimination rate in elderly individuals. numberanalytics.com
Toxicological and Adverse Effects Research
Mechanisms of Carbromal-Induced Toxicity
Carbromal functions as a central nervous system (CNS) depressant, exerting its sedative and hypnotic effects primarily through the enhancement of the gamma-aminobutyric acid (GABA) system. scribd.comeye.com.ph The principal mechanism involves carbromal's ability to potentiate the activity of GABA, which is the main inhibitory neurotransmitter within the brain. scribd.com This action is mediated by binding to GABA-A receptors, which facilitates the opening of chloride ion channels. scribd.com The subsequent influx of chloride ions leads to hyperpolarization of the neuron, reducing its excitability and making it less likely to fire an action potential. scribd.com This widespread neuronal inhibition produces the calming and sleep-inducing effects characteristic of the drug. scribd.com
Additionally, research suggests that carbromal may exert a mild barbiturate-like effect, further contributing to its sedative properties by acting on a different site of the GABA-A receptor to enhance GABAergic transmission. scribd.com In cases of acute overdose, the profound CNS depression observed is primarily caused by the unchanged carbromal molecule and its significant, pharmacologically active metabolite, 2-bromo-2-ethylbutyramide (B1202371). mayoclinic.org Another metabolite, inorganic bromide, also contributes by increasing the narcotic activity of both carbromal and 2-bromo-2-ethylbutyramide. mayoclinic.org Severe overdose is characterized by life-threatening symptoms, including coma, apnea (B1277953) (cessation of breathing), decreased body temperature, and an isoelectric encephalogram, indicating a lack of cortical electrical activity. mayoclinic.org The risk of severe outcomes like profound sedation, respiratory depression, and coma is significantly heightened when carbromal is combined with other CNS depressants. jaypeedigital.comdrugs.comgoogle.com
Research has identified direct cardiotoxic effects associated with carbromal and its metabolites. goodrx.com A quantitatively important metabolite, bromethylbutyramide (also referred to as carbromide), has been shown to exert a negative inotropic action, meaning it diminishes the force of muscular contractions of the heart. goodrx.com
In laboratory studies using guinea-pig atria, bromethylbutyramide reduced the contractility of electrically driven heart tissue and decreased the frequency of spontaneously beating atria. goodrx.com These cardiodepressive effects were observed at concentrations that are consistent with those found in the plasma of humans who have been acutely poisoned with carbromal. goodrx.com The findings indicate that the cardiodepressive actions of both carbromal and its bromethylbutyramide metabolite may be significant contributing factors to the clinical course and outcome of severe carbromal intoxications. goodrx.com
Prolonged or excessive ingestion of carbromal can lead to a state of chronic toxicity known as bromism. scribd.comnih.gov This condition results from the accumulation of bromide ions in the body. patsnap.com Carbromal is metabolized in the body, where it undergoes hydrolysis, releasing inorganic bromide. patsnap.com Bromide has a long biological half-life of approximately 10 to 12 days and is excreted slowly by the kidneys, which allows it to accumulate with chronic use. patsnap.comwebmd.com
The pathophysiology of bromism stems from the bromide ion's interference with normal neuronal function. webmd.com Because of its similarity to the chloride ion, bromide competes with chloride at various physiological sites, including neuronal membrane transport systems, which impairs nerve impulse transmission. patsnap.comwebmd.com This disruption leads to a wide spectrum of neurological and psychiatric disturbances. webmd.comnih.gov Clinical manifestations of bromism are varied and may include cognitive symptoms such as memory impairment, confusion, difficulty concentrating, and fatigue. nih.govnih.gov Psychiatric symptoms can be severe, ranging from depression and emotional instability to hallucinations, delusions, and delirium. nih.gov Neurological signs often include cerebellar dysfunction, ataxia, tremors, hyperreflexia, and extensor plantar responses. patsnap.com Additionally, dermatological effects like acneiform or other skin rashes and gastrointestinal symptoms may occur. patsnap.comwebmd.com
Among the less common adverse effects reported with carbromal use are specific dermatological and ophthalmological toxicities.
Purpuric Eruptions: Carbromal has been identified as a cause of purpuric drug eruptions. These skin lesions are a form of pigmented purpuric dermatosis, characterized by the leakage of blood from small capillaries near the skin surface, resulting in reddish-purple or brown spots. The purpura caused by carbromal is typically non-thrombocytopenic, meaning it is not associated with a decrease in blood platelet levels. The eruption is often described as itchy. Research suggests the underlying mechanism is an immunological reaction, likely an antigen-antibody response that occurs at or near the vascular endothelium, leading to increased capillary fragility and leakage.
Toxic Cataracts: Long-term use of carbromal has been associated with the development of toxic cataracts. scribd.comgoodrx.com This type of cataract involves the clouding of the eye's lens due to a toxic substance, which damages the lens epithelium. scribd.comgoodrx.com Intoxication with bromcarbamide-containing drugs has been shown to cause various ocular diseases, with patients complaining of a sudden and inexplicable deterioration of vision. While some ocular symptoms may resolve following the discontinuation of the drug, the development of lens opacities represents a significant adverse effect.
Dose-Response Relationships in Toxicity
A clear dose-response relationship exists between the amount of carbromal consumed and the resulting level of CNS toxicity. Research has established a direct correlation between the serum concentrations of both carbromal and its active metabolite, 2-bromo-2-ethylbutyramide, and the severity of clinical signs of CNS depression. mayoclinic.org
In patients suffering from acute poisoning who presented in a comatose state, serum concentrations of carbromal were found to be in the range of 200 µmol/L, while concentrations of 2-bromo-2-ethylbutyramide were approximately 350 µmol/L. mayoclinic.org These elevated levels were associated with severe clinical manifestations, including coma, cessation of breathing (apnea), decreased body temperature, and isoelectric encephalographic records. mayoclinic.org In stark contrast, the administration of a standard therapeutic dose (1.0 g) to healthy volunteers resulted in significantly lower peak serum concentrations of approximately 30 µmol/L for carbromal and up to 20 µmol/L for 2-bromo-2-ethylbutyramide. mayoclinic.org
The following table illustrates the correlation between serum concentrations and the clinical state:
| Clinical State | Serum Concentration of Carbromal (µmol/L) | Serum Concentration of 2-bromo-2-ethylbutyramide (µmol/L) | Associated Clinical Signs |
| Therapeutic Use | ~ 30 (peak) | Up to 20 (peak) | Sedation, anxiolysis |
| Acute Poisoning | ~ 200 | ~ 350 | Coma, apnea, decreased body temperature, isoelectric EEG |
Lethal Dose (LD50) Studies in Animal Models for Carbromal and Metabolites
The acute toxicity of Carbromal and its primary metabolites has been quantified through lethal dose (LD50) studies in animal models. The LD50 is a standard measure in toxicology, representing the dose required to be lethal to 50% of a tested population. wikipedia.org Research conducted on rats and mice has established LD50 values for Carbromal and its two major active metabolites, bromoethylbutyramide and ethylbutyrylurea.
In one study using rats, the acute toxicity of Carbromal and its metabolites was compared with phenobarbitone via intraperitoneal injection. The LD50 values were determined to be 1.8 mmoles/kg for Carbromal, 1.5 mmoles/kg for bromoethylbutyramide, and 5.0 mmoles/kg for ethylbutyrylurea. nih.gov This suggests that the bromoethylbutyramide metabolite has a slightly higher acute toxicity than the parent compound, while ethylbutyrylurea is considerably less toxic. nih.gov
Further studies have reported LD50 values in mg/kg for different administration routes in both rats and mice. drugfuture.com
Interactive Data Table: LD50 of Carbromal and Metabolites in Animal Models
| Compound | Animal Model | Route of Administration | LD50 Value | Source(s) |
| Carbromal | Rat | Oral | 316 mg/kg | drugfuture.com |
| Carbromal | Rat | Intraperitoneal | 427 mg/kg | drugfuture.com |
| Carbromal | Rat | Intraperitoneal | 1.8 mmoles/kg | nih.gov |
| Carbromal | Mouse | Oral | 464 mg/kg | drugfuture.com |
| Bromoethylbutyramide | Rat | Intraperitoneal | 1.5 mmoles/kg | nih.gov |
| Ethylbutyrylurea | Rat | Intraperitoneal | 5.0 mmoles/kg | nih.gov |
Note: The toxic effects associated with the intraperitoneal dose in rats included ataxia and respiratory depression. drugfuture.com
Management Strategies for Carbromal Overdose
In cases of acute poisoning, the clinical presentation can be severe, with patients exhibiting coma, apnea (cessation of breathing), and isoelectric encephalographic records. nih.gov Management strategies focus on removing the toxic substances from the body and counteracting their life-threatening effects on the central nervous and respiratory systems.
Extracorporeal treatments like hemodialysis and hemoperfusion are considered in severe poisonings to enhance toxin elimination. abdominalkey.com For Carbromal and its derivatives, research indicates a clear difference in the efficacy of these methods. An in-vitro study demonstrated that hemoperfusion, using either Amberlite XAD4 resin or coated charcoal cartridges, is more efficient at eliminating Carbromal and its ureid metabolites than hemodialysis. nih.gov
At a blood flow rate of 200 ml/min, the measured clearances were:
Coil dialyzer (Hemodialysis): 55-85 ml/min nih.gov
Charcoal hemoperfusion: 100-125 ml/min nih.gov
Amberlite XAD4 hemoperfusion: 200 ml/min nih.gov
Carbromal overdose leads to significant central nervous system (CNS) and respiratory depression. nih.govdrugfuture.com The management of these effects is critical. While specific antagonists for Carbromal are not established, the pharmacological approach generally involves supportive care and the use of agents that stimulate the respiratory system.
The goal of pharmacological intervention is to restore breathing without reversing the other effects of the drug, which can be a challenge. nih.gov For CNS depressants, respiratory stimulants that act via non-opioidergic pathways may be considered to excite breathing. nih.gov Agents such as methylxanthines (e.g., caffeine, theophylline) can stimulate respiratory rhythm by increasing cyclic AMP (cAMP) levels in the central nervous system. nih.gov However, the use of such stimulants must be carefully managed due to potential side effects. nih.gov It is crucial to note that opioid antagonists like naloxone (B1662785) would not be effective and are not indicated, as Carbromal's mechanism of action is distinct from that of opioids. nih.gov
Drug-Drug Interactions and Toxicological Implications
The toxicological profile of Carbromal is significantly influenced by its interaction with other medications, primarily through synergistic effects and alterations in metabolism.
Carbromal's primary effect is CNS depression. patsnap.com When co-administered with other substances that also depress the central nervous system, these effects can be additively or synergistically increased, leading to a heightened risk of profound sedation, respiratory depression, and overdose. patsnap.comdrugs.com
Key classes of medications known to have synergistic depressant effects with Carbromal include:
Alcohol patsnap.comdrugs.com
Barbiturates patsnap.com
Benzodiazepines patsnap.com
Opioids patsnap.com
Antihistamines (e.g., Clemastine, Dexbrompheniramine) patsnap.comdrugbank.com
Antipsychotics (e.g., Benperidol, Droperidol) patsnap.comdrugbank.com
Antidepressants (e.g., Desipramine, Doxepin) patsnap.comdrugbank.com
Muscle Relaxants (e.g., Baclofen, Cisatracurium) drugbank.com
The co-administration of Carbromal with these and other CNS-active agents can lead to significant impairment of judgment, thinking, and psychomotor skills. drugs.com
Carbromal undergoes extensive biotransformation in the body. nih.govnih.gov Therefore, its metabolism and clearance can be significantly affected by drugs that alter the activity of liver enzymes. Medications that inhibit or induce specific cytochrome P450 (CYP450) enzymes can change the plasma concentration and duration of action of Carbromal. patsnap.com
For instance, certain antifungal, antibiotic, or anticonvulsant medications are known to affect liver enzymes and could potentially alter Carbromal's metabolism, either intensifying its effects or diminishing its efficacy. patsnap.com Liver disease itself can selectively impair the activity of specific metabolizing enzymes, such as CYP2C19, leading to a severe reduction in the clearance of drugs metabolized by that pathway. nih.gov While the specific CYP enzymes responsible for Carbromal metabolism are not fully detailed in the provided context, the principle remains that any compromise in liver function or co-administration of drugs affecting hepatic enzymes has significant toxicological implications. patsnap.comnih.gov
Preclinical and Clinical Efficacy Studies Historical Perspective
Historical Efficacy as a Sedative and Hypnotic Agent
Carbromal was historically employed for its calming and sleep-inducing properties, primarily in the management of anxiety and insomnia patsnap.compatsnap.com. Its effects on the central nervous system (CNS) were noted to be similar to those of barbiturates benchchem.com.
Early Clinical Observations and Case Studies
Early clinical use of Carbromal involved observations of its sedative and hypnotic effects in patients benchchem.com. Case studies from this period often focused on the clinical outcomes in patients who had ingested Carbromal-containing sedatives. These observations sometimes linked clinical manifestations, such as sedation and respiratory failure, to serum concentrations of Carbromal and its metabolite bromoethylbutyramide, highlighting the importance of monitoring drug levels in cases of suspected overdose benchchem.com.
Modulatory Effects on Neurotransmitter Systems for Sedation and Anxiolysis
The primary mechanism underlying Carbromal's sedative and anxiolytic effects involves its interaction with the gamma-aminobutyric acid (GABA) system in the CNS benchchem.compatsnap.com. GABA is a key inhibitory neurotransmitter, and Carbromal enhances its activity, leading to reduced neuronal excitability patsnap.com. This enhancement of GABAergic transmission is achieved by potentiating chloride influx through GABA-A receptors, resulting in neuronal inhibition benchchem.com. This increased inhibition contributes to the calming effect on the brain, leading to reduced anxiety, sedation, and the induction of sleep patsnap.com. Carbromal was also believed to have a mild barbiturate-like effect, further contributing to its sedative properties through a similar mechanism of potentiating GABAergic transmission, although by binding to a different site on the GABA-A receptor than barbiturates patsnap.com.
Comparative Efficacy and Safety Profiles
Historically, Carbromal's efficacy and safety were compared with other available CNS depressants, particularly barbiturates and later, benzodiazepines.
Comparison with Barbiturates and Benzodiazepines in Sedative-Hypnotic Efficacy
Carbromal was noted to produce effects on the CNS similar to those of barbiturates benchchem.com. While both Carbromal and barbiturates potentiate GABAergic transmission, they do so via different binding sites on the GABA-A receptor patsnap.com. Barbiturates were widely used for anxiety, insomnia, and seizure disorders before the introduction of benzodiazepines acnp.org. Benzodiazepines, a later class of drugs, also potentiate GABA's effects but in a more selective manner by increasing the frequency of receptor opening, whereas barbiturates increase the duration of opening impactoutpatientprogram.com. Historically, both classes demonstrated efficacy in treating conditions like anxiety and insomnia impactoutpatientprogram.com. A historical comparison of hypnotics, including Carbromal, "Carbrital" (a combination of Carbromal and pentobarbital), and pentobarbitone sodium, was documented in the medical literature nih.gov.
Historical Assessment of Overdose Risk Compared to Other CNS Depressants
Historically, Carbromal was considered to have a lower potential for overdose risk compared to barbiturates patsnap.com. However, like many CNS depressants, it still carried a potential for abuse and dependency, which limited its use in modern medical practice patsnap.com. Barbiturates, in contrast, had a narrow therapeutic index, meaning the difference between an effective dose and a lethal dose was small, leading to numerous cases of lethal overdoses impactoutpatientprogram.com. The risk of severe respiratory failure was a concern with Carbromal overdose, as noted in early clinical observations benchchem.com. While Carbromal was considered less potent than barbiturates and benzodiazepines in terms of overdose risk patsnap.com, other CNS depressants like clomethiazole (B1669219) were known to have a narrow therapeutic window, with overdose potentially being fatal, especially when combined with other CNS depressants benchchem.com.
Synthetic Methodologies and Chemical Structure Activity Relationships
Chemical Synthesis of Carbromal
The chemical synthesis of Carbromal is a well-established process rooted in fundamental organic reactions. It is typically achieved through a multi-step sequence that transforms a readily available starting material into the final active pharmaceutical ingredient.
Multi-Step Synthetic Routes: Decarboxylation, Hell-Volhard-Zelinsky Reaction, and Urea (B33335) Reaction
The classical and most cited synthesis of Carbromal begins with diethylmalonic acid. wikipedia.orgiiab.me The process unfolds across three primary stages:
Decarboxylation: The synthesis starts with the heating of diethylmalonic acid. This process induces decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide, yielding 2-ethylvaleric acid. wikipedia.org This reaction is a standard method for producing substituted carboxylic acids from malonic acid derivatives.
Hell-Volhard-Zelinsky (HVZ) Reaction: The 2-ethylvaleric acid then undergoes an α-bromination via the Hell-Volhard-Zelinsky reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. masterorganicchemistry.comyoutube.com The reaction first converts the carboxylic acid into an acyl bromide. masterorganicchemistry.com This intermediate then tautomerizes to its enol form, which subsequently reacts with bromine to place a bromine atom on the alpha-carbon (the carbon adjacent to the carbonyl group). masterorganicchemistry.com The resulting product is 2-bromo-2-ethylbutyryl bromide. wikipedia.org
Urea Reaction: In the final step, the highly reactive 2-bromo-2-ethylbutyryl bromide is treated with urea. wikipedia.org The urea molecule acts as a nucleophile, attacking the carbonyl carbon of the acyl bromide and displacing the bromide ion. This forms the N-acylurea structure characteristic of Carbromal. iiab.me
Industrial Production Methods and Optimization of Reaction Conditions
Transitioning the synthesis of Carbromal from a laboratory setting to industrial-scale production necessitates significant optimization to ensure cost-effectiveness, safety, and high yield. While the fundamental chemical pathway remains the same, the reaction conditions and equipment are adapted for large-volume manufacturing.
Key areas of optimization include:
Reaction Conditions: Precise control over parameters like temperature, pressure, and reaction time is crucial. numberanalytics.com For instance, the decarboxylation step on an industrial scale may utilize continuous flow reactors instead of batch reactors to improve throughput and consistency.
Reagent Handling: The management of hazardous materials like bromine is a primary concern. Industrial facilities employ specialized, closed-system reactors and automated injection systems to handle bromine's toxicity and corrosivity (B1173158) safely. Bromine recycling protocols are also implemented to minimize environmental impact and reduce costs.
Stoichiometric Control: To prevent the formation of byproducts, such as those resulting from over-alkylation of urea, industrial processes require precise stoichiometric control of reactants.
Purification: While laboratory-scale synthesis might rely on simple recrystallization or column chromatography, industrial purification may involve more advanced and scalable techniques to handle large quantities and ensure the final product meets stringent purity standards.
The following table provides a comparative overview of laboratory versus industrial synthesis parameters.
| Parameter | Laboratory Scale | Industrial Scale |
| Decarboxylation | Batch reactors, often open to air | Continuous flow reactors for better control and throughput |
| Bromination (HVZ) | Manual, controlled addition of Br₂ | Automated PBr₃/Br₂ injection in closed systems |
| Urea Reaction | Typically uses a solvent like ethanol | May involve solvent recovery systems to improve efficiency |
| Safety | Standard laboratory fume hoods and PPE | Closed-system reactors, bromine recycling systems |
Exploration of Novel Synthetic Pathways and Strategies
The field of medicinal chemistry is continually exploring novel synthetic routes to improve efficiency, reduce environmental impact, and access new chemical diversity. While the classical synthesis of Carbromal is robust, modern synthetic strategies offer potential alternatives. These explorations often draw from advancements in catalysis, metabolic engineering, and high-throughput screening. beilstein-journals.org
Potential areas for novel pathway development include:
Catalytic C-H Activation: Modern organic synthesis increasingly focuses on the direct functionalization of C-H bonds. A novel pathway could potentially bypass the multi-step HVZ process by directly brominating the α-carbon of a suitable precursor using advanced transition-metal catalysts.
Biocatalysis and Metabolic Engineering: The use of enzymes or engineered microorganisms to perform specific chemical transformations is a growing area of green chemistry. frontiersin.org It might be conceivable to engineer a biosynthetic pathway where a microorganism produces a precursor that can be easily converted to Carbromal, or even the final molecule itself, although this remains a speculative approach for this class of compounds.
Flow Chemistry: The principles of flow chemistry, already applied in industrial optimization, can be further explored at the research level to rapidly screen new reaction conditions and develop more efficient and safer synthetic protocols. semanticscholar.org
These novel strategies aim to shorten synthetic sequences, avoid hazardous reagents, and provide more sustainable manufacturing processes for pharmaceuticals like Carbromal. frontiersin.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies of Bromoureides
Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity. For bromoureides, these studies help identify the key features responsible for their sedative-hypnotic effects.
Identification of Key Structural Features for Sedative Properties
The sedative properties of bromoureides like Carbromal are intrinsically linked to specific structural motifs. Research indicates that several features of the acylurea structure are critical for central nervous system depressant activity:
The Acylurea Moiety: The -(C=O)NH(C=O)NH₂ group is a fundamental pharmacophore. It is believed to be crucial for the molecule's ability to interact with its biological target, likely by forming hydrogen bonds.
α-Halogenation: The presence of a bromine atom on the alpha-carbon is a defining feature. Studies comparing bromo- and chloro-analogues have shown that the bromo compounds are generally more potent as central depressant agents, suggesting the nature of the halogen is important. nih.gov
Alkyl Substitution: The size and branching of the alkyl groups attached to the alpha-carbon influence the molecule's lipophilicity and its fit within the target receptor. For instance, among certain structural isomers, compounds with specific alkyl substitutions have been found to be the most potent. nih.gov
Comparative Analysis with Related Compounds (e.g., Bromisoval, Sedormid)
Comparing Carbromal with structurally similar bromoureides, such as Bromisoval (also known as Bromvaletone) and the historical compound Sedormid (Allyl-isopropyl-acetylurea), provides valuable insights into the subtle structural changes that affect activity. nih.gov
| Compound | Chemical Structure | Key Structural Differences from Carbromal |
| Carbromal | Baseline structure: α-bromo, α-diethyl acetylurea | |
| Bromisoval | Contains an isopropyl group instead of two ethyl groups. It is α-bromo-isovaleryl-urea. | |
| Sedormid | Lacks the α-bromo substituent. Contains an allyl group, which is an unsaturated hydrocarbon. |
This comparative analysis highlights several key SAR points:
Carbromal vs. Bromisoval: Both are α-bromo acylureas and exhibit sedative-hypnotic effects. nih.gov The primary difference lies in the alkyl substitution (diethyl for Carbromal, isopropyl for Bromisoval). This variation in the alkyl side chain affects the molecule's lipophilicity and steric profile, leading to potential differences in potency, duration of action, and metabolic profile. nih.govnih.gov
Carbromal vs. Sedormid: The most significant difference is the absence of the bromine atom in Sedormid. Sedormid's structure features an allyl group, which was later associated with causing thrombocytopenic purpura, a severe adverse effect that led to its withdrawal. The comparison underscores the importance of the α-bromo substituent for the specific activity profile of bromoureides and illustrates how seemingly small structural changes (bromo vs. allyl group) can dramatically alter a compound's properties.
Studies comparing the chloro-analogues of Carbromal and Bromisoval found them to be slightly less potent than their bromo counterparts, reinforcing the role of the bromine atom in maximizing central depressant activity. nih.gov
Mechanistic Studies of Carbromal's Binding Affinity with Biological Targets
The sedative and hypnotic effects of Carbromal are primarily attributed to its interaction with biological macromolecules. Mechanistic studies have focused on two main areas: its binding to plasma proteins, which influences its pharmacokinetic profile, and its interaction with its principal therapeutic target, the γ-aminobutyric acid type A (GABAA) receptor, which mediates its pharmacodynamic effects.
Interaction with Plasma Proteins
An important aspect of Carbromal's mechanism of action involves its binding to plasma proteins, which affects its distribution and availability in the body. In vitro investigations have provided quantitative data on the binding of Carbromal and its primary metabolites, bromoethylbutyramide and ethylbutyrylurea, to human plasma proteins.
A key study utilized methods such as Sephadex gel filtration, equilibrium dialysis, and ultrafiltration to determine the extent of this binding. The research revealed that in a concentration range of 3x10⁻⁸ to 1.5x10⁻⁶ moles/ml, approximately 40% of Carbromal is bound to plasma proteins. For its metabolite, bromoethylbutyramide, about 30% was found to be bound in a concentration range of 3x10⁻⁸ to 1x10⁻⁵ moles/ml. The other metabolite, ethylbutyrylurea, exhibited minimal protein binding of less than 5%. nih.gov No significant differences were observed between the binding characteristics of human plasma and purified human serum albumin. nih.gov
The study further quantified the binding affinity to human albumin, with binding constants (Ka) in the range of 0.5–1.2 x 10³ L/Mol and binding energies (ΔF⁰) between 1.7 and 4.4 kcal/Mol. nih.gov This research also established a strong correlation between the protein binding of Carbromal, its metabolites, and their chlorinated analogues with their n-octanol/water partition coefficients, indicating that the hydrophobicity of these compounds is a key determinant of their protein binding intensity. nih.gov
| Compound | Percentage Bound to Plasma Proteins (%) | Concentration Range (moles/ml) | Binding Constant (Ka) to Human Albumin (L/Mol) | Binding Energy (ΔF⁰) (kcal/Mol) |
|---|---|---|---|---|
| Carbromal | ~40 | 3x10⁻⁸ - 1.5x10⁻⁶ | 0.5–1.2 x 10³ | 1.7–4.4 |
| Bromoethylbutyramide | ~30 | 3x10⁻⁸ - 1x10⁻⁵ | 0.5–1.2 x 10³ | 1.7–4.4 |
| Ethylbutyrylurea | <5 | Not Specified | Not Specified | Not Specified |
Interaction with GABAA Receptors
The primary pharmacological target of Carbromal is the GABAA receptor, a ligand-gated ion channel that is the main mediator of fast inhibitory neurotransmission in the central nervous system. Carbromal acts as a positive allosteric modulator of this receptor, enhancing the effect of the endogenous neurotransmitter, GABA. This potentiation of GABAergic inhibition leads to the sedative and hypnotic properties of the drug.
While detailed crystallographic or high-resolution binding studies specifically for Carbromal with the GABAA receptor are not extensively documented in publicly available literature, its mechanism is understood to be similar to that of barbiturates. Barbiturates bind to a distinct allosteric site on the GABAA receptor, increasing the duration of the chloride channel opening when GABA is bound. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
The hypnotic activity of Carbromal and its metabolites provides insight into their interaction with the GABAA receptor. Studies in rats have compared the narcotic and anticonvulsive activities of Carbromal and its metabolites to phenobarbitone. The relative narcotic activity was estimated to be 100 for Carbromal, 66 for bromoethylbutyramide, and 33 for ethylbutyrylurea, with phenobarbitone also at 100. nih.gov In terms of anticonvulsive activity against pentetrazol-induced seizures, Carbromal and bromoethylbutyramide were found to be nearly as potent as phenobarbitone, while ethylbutyrylurea was two to three times less active. nih.gov These findings suggest that the parent compound and its primary metabolite, bromoethylbutyramide, are the main contributors to the central nervous system depression observed. nih.gov
The structure-activity relationship for the hypnotic effect appears to be influenced by both the presence of the bromine atom and the integrity of the ureide moiety. The higher activity of bromoethylbutyramide compared to ethylbutyrylurea highlights the importance of the bromine atom for potent GABAA receptor modulation. The significantly lower activity of ethylbutyrylurea suggests that the loss of the bromine atom and the hydrolysis of the ureide group diminish the compound's ability to positively modulate the GABAA receptor.
Analytical and Forensic Methodologies for Carbromal
Quantitative Detection in Biological Samples
Accurate quantification of carbromal and its metabolites in biological fluids is essential for toxicological analysis. Modern analytical chemistry offers several robust methods for this purpose, each with distinct advantages in sensitivity, specificity, and application.
Gas chromatography (GC) is a highly effective method for the quantitative estimation of carbromal and its hypnotically active metabolites, bromoethylbutyramide and ethylbutyrylurea. nih.gov This technique provides a rapid, specific, and sensitive means of analyzing concentrations of these substances within an organism. nih.gov By employing different detectors, such as a flame ionization detector (FID) or an electron capture detector (ECD), the limit of detection for carbromal and its two primary metabolites can reach as low as 2-3 nmoles per gram of tissue. nih.gov
Studies utilizing this method have successfully tracked the absorption, elimination, and biotransformation of carbromal in both animal models and human volunteers. nih.gov In rats, significant amounts of the metabolites bromoethylbutyramide and ethylbutyrylurea were found in both serum and brain tissue, distributing evenly alongside the parent carbromal. nih.gov In human studies following a 1 g dose of carbromal, peak serum concentrations of the parent drug (around 30 nmoles/mL) were observed 30 minutes after ingestion, declining rapidly thereafter. nih.gov However, the metabolites were detected for a longer duration; peak concentrations of bromoethylbutyramide (up to 20 nmoles/mL) and ethylbutyrylurea (2-3 nmoles/mL) were recorded 4-5 hours after ingestion. nih.gov
Furthermore, headspace GC-MS can be used to quantify the inorganic bromide ion (Br⁻), a key marker of carbromal metabolism, in biological samples like blood and urine. nih.gov This provides a reliable method for biological monitoring. nih.gov
Table 1: GC-MS Parameters for Carbromal and Metabolite Analysis
| Parameter | Details | Source |
|---|---|---|
| Analytes | Carbromal, Bromoethylbutyramide, Ethylbutyrylurea | nih.gov |
| Technique | Gas Chromatography (GC) | nih.gov |
| Detectors | Flame Ionisation Detector (FID), Electron Capture Detector (ECD) | nih.gov |
| Detection Limit | 2-3 nmoles/g of tissue | nih.gov |
| Biological Matrices | Serum, Brain Tissue | nih.gov |
High-Pressure Liquid Chromatography (HPLC), also known as High-Performance Liquid Chromatography, is a cornerstone technique for the simultaneous determination of bromoureides like carbromal and their various metabolites. nih.gov This method is sensitive enough to measure these substances after both therapeutic and toxic doses. nih.gov
A common approach involves reverse-phase (RP) HPLC. sielc.comnih.gov For instance, carbromal can be effectively separated using a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as an additive. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid. sielc.com The separation is often performed on a reverse-phase column, such as an RP-18 or Newcrom R1, with the eluted compounds detected via UV absorption, typically at a wavelength of 210 nm. sielc.comnih.gov This methodology is sensitive, specific, and accurate for determining monoureides in biological fluids like serum. nih.gov
Table 2: Example HPLC Conditions for Bromoureide Analysis
| Parameter | Details | Source |
|---|---|---|
| Technique | High-Pressure Liquid Chromatography (HPLC) | nih.gov |
| Column Type | Reverse Phase (e.g., RP-18, Newcrom R1) | sielc.comnih.gov |
| Mobile Phase Example | Acetonitrile:Water (26:74 by volume) | nih.gov |
| Detection Method | UV Absorption | nih.gov |
| Detection Wavelength | 210 nm | nih.gov |
While chromatographic methods offer high specificity, spectrophotometric and colorimetric assays provide simpler and more accessible means for detecting the presence of bromoureides, often by quantifying the resulting bromide ion. oup.comnih.gov The phenol (B47542) red method is a well-established colorimetric procedure for determining bromide concentration in aqueous samples. uci.edus4science.at
The principle of this assay involves the oxidation of bromide to bromine using chloramine-T. uci.edu This reaction is conducted in a buffered solution (pH 4.5-4.7) containing phenol red. uci.edus4science.at The newly formed bromine reacts with the phenol red indicator to produce bromophenol blue, which has a color ranging from reddish to violet depending on the initial bromide concentration. uci.edu The absorbance of the resulting solution is measured with a photometer at approximately 590 nm, which is proportional to the amount of bromide present. uci.edus4science.at This method has been adapted into a microwell format with a detection limit of 0.11 mg/L Br⁻. researchgate.net
Table 3: Parameters of the Phenol Red Colorimetric Method for Bromide
| Parameter | Details | Source |
|---|---|---|
| Principle | Oxidation of bromide by chloramine-T and subsequent reaction with phenol red. | uci.edus4science.at |
| Reaction pH | 4.5 to 4.7 | uci.edus4science.at |
| Detection Wavelength | 590 nm | uci.edus4science.at |
| Method Detection Limit | 0.11 mg/L Br⁻ (microwell adaptation) | researchgate.net |
Thin Layer Chromatography (TLC) is a valuable and rapid analytical technique used in forensic science as a preliminary screening test for a wide array of drugs and poisons, including bromoureides. futurelearn.compramanaresearch.org It is used to separate components within a mixture and can be applied to the analysis of biological samples such as urine. futurelearn.comnih.gov
In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) moves up the plate via capillary action. futurelearn.com Components of the sample separate based on their differential solubility in the mobile phase and affinity for the stationary phase. futurelearn.com The distance traveled by a substance relative to the solvent front gives a characteristic retention factor (Rf) value, which helps in its identification when compared against a known standard run under the same conditions. futurelearn.com
In the context of carbromal, TLC has been used to investigate its metabolism by isolating metabolites from the urine of patients. nih.gov While not as quantitative as GC-MS or HPLC, TLC is a highly useful tool in forensic toxicology for the rapid identification of drugs in biological materials, often preceding confirmation by more sophisticated techniques like GC-MS. researchgate.netnih.gov
Sample Preparation and Extraction Techniques for Biological Matrices
The complexity of biological samples, such as blood and urine, necessitates a sample preparation step to isolate and concentrate target analytes before instrumental analysis. nih.govchromatographyonline.com This cleanup process is critical for removing interfering endogenous compounds like proteins and lipids that could damage analytical instruments or compromise results. chromatographyonline.comresearchgate.net
Several methods are employed to extract bromoureides from biological fluids. The choice of technique depends on the specific matrix and the subsequent analytical method.
Liquid-Liquid Extraction (LLE): This is a traditional, fast, and efficient procedure for isolating drugs from biological fluids. tiaft.orgresearchgate.net The method involves partitioning the analyte between the aqueous biological sample (after pH adjustment) and an immiscible organic solvent. researchgate.net It is a straightforward and cost-effective technique that can be performed with basic laboratory equipment. researchgate.net
Solid-Phase Extraction (SPE): SPE has become a widely accepted technique that enables both sample cleanup and preconcentration of analytes. chromatographyonline.com In this method, the biological fluid is passed through a cartridge containing a solid sorbent. chromatographyonline.com The target analytes are adsorbed onto the sorbent, while interferences are washed away. The analytes are then eluted with a small volume of a different solvent. chromatographyonline.com SPE is often more selective than LLE due to the variety of available sorbents. chromatographyonline.com A specific example includes the adsorption of drugs like carbromal from serum onto charcoal, followed by elution with an organic solvent before HPLC analysis. nih.gov
Protein Precipitation (PP): This is a very fast and simple method, often used in modern bioanalysis. chromatographyonline.com It involves adding a substance, typically an organic solvent like acetonitrile, to the sample to precipitate the proteins. chromatographyonline.comresearchgate.net After centrifugation, the clear supernatant containing the analytes is collected for analysis. researchgate.net While effective at removing proteins, PP is generally less selective and provides less sample cleanup compared to LLE or SPE. chromatographyonline.com
In many toxicological screenings, especially with urine samples, a hydrolysis step may precede extraction. tiaft.org This is done to cleave conjugated metabolites (e.g., glucuronides), releasing the parent drug or its phase I metabolites for easier detection and identification. tiaft.org
Considerations for Post-Mortem Decomposition of Bromoureides
The analysis of bromoureides like carbromal in post-mortem samples presents significant challenges due to decomposition processes. Putrefaction, the bacterial breakdown of tissues, can extensively decompose these compounds, making the condition of the cadaver a critical factor in the analysis. nih.gov High temperatures and moisture accelerate putrefaction, while factors like clothing or burial can alter the rate of decomposition. youtube.com
Key considerations include:
Post-Mortem Interval (PMI): The time elapsed since death directly impacts the degree of decomposition. Longer PMIs lead to greater degradation of both the parent drug and its metabolites. nih.govresearchgate.net Studies show that bromoureides decompose to a high degree post-mortem due to putrefaction. nih.gov
Sample Stability: The stability of carbromal and its metabolites varies in different tissues. Brain tissue is often considered the most suitable material for examination in decomposed bodies, though other organs like muscle and kidney can also be successfully analyzed. nih.gov In contrast, post-mortem redistribution can lead to artificial changes in drug concentrations in blood, complicating the interpretation of results from this matrix. nih.govnih.govnih.gov
Metabolite Analysis: In cases where the time between drug ingestion and death is several days, or when significant decomposition has occurred, the parent carbromal compound may be undetectable. nih.gov In such instances, the quantitative determination of its pharmacologically active metabolite, carbromide, becomes essential to confirm an acute carbromal intoxication. nih.gov The analysis of metabolites is crucial as they may be detectable in the body for a longer period than the parent drug. nih.gov
Forensic Toxicological Applications
Forensic toxicology plays a vital role in determining the cause of death in suspected overdose cases by identifying and quantifying toxic substances in biological evidence. chromatographytoday.comscioninstruments.com Methodologies like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are fundamental in these investigations. scioninstruments.comgentechscientific.comazolifesciences.comlongdom.org
In fatal overdose cases, the accurate detection and quantification of carbromal and its metabolites are paramount. Forensic toxicologists employ various analytical techniques to determine the concentration of these substances, which can help establish their role in the cause of death. drawellanalytical.commastelf.com
Analytical Methods: Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a widely used technique for the separation, identification, and quantification of carbromal and its metabolites in post-mortem samples. chromatographytoday.comunb.brphenomenex.com HPLC is also utilized for quantitative drug assays in bodily fluids. gentechscientific.comazolifesciences.comrroij.com These chromatographic methods are valued for their sensitivity and ability to analyze complex mixtures found in biological evidence. azolifesciences.comphenomenex.com
Concentration Levels: In acute poisonings, serum concentrations of carbromal and its metabolites can be significantly elevated. One study noted serum concentrations in poisoned patients to be in the range of 200 µmol/L for carbromal. nih.gov Post-mortem blood concentrations of carbromal greater than 15 mg/L may be considered excessive and potentially fatal. nih.gov However, concentrations can show a wide range depending on the time between ingestion and death. nih.gov
Interpretation: The presence of other substances is common in overdose cases and must be considered. unb.br The quantitative analysis of carbromal's active metabolites is often crucial for a conclusive diagnosis, especially in cases with a prolonged period between ingestion and death. nih.gov
Carbromal and its primary metabolites, bromoethylbutyramide and ethylbutyrylurea, can be identified in a range of biological specimens collected during an autopsy. nih.govnih.gov The choice of sample is often dictated by the condition of the remains and the specific circumstances of the case. nih.govdntb.gov.ua
Blood: Post-mortem blood samples are commonly analyzed, but concentrations can be affected by post-mortem redistribution, where drugs move from tissues into the bloodstream after death. nih.govnih.gov This can lead to variable and potentially misleading results. nih.gov Femoral blood is often preferred over cardiac blood to minimize these effects. nih.gov
Urine: Urine analysis can extend the window of detection for carbromal and its metabolites, as these substances may be present in urine even after they have been cleared from the blood. nih.govnih.gov However, only trace amounts of unchanged carbromal and its metabolites are typically excreted in urine, indicating extensive biotransformation. nih.gov
Brain Tissue: Brain tissue is considered a highly suitable specimen for analysis, particularly in cases of advanced decomposition, as it is less prone to putrefactive changes compared to other tissues. nih.govnih.gov Studies have shown that carbromal and its metabolite bromoethylbutyramide distribute evenly between serum and the brain. nih.gov
Muscle and Kidney: Muscle and kidney tissues are also viable for the analysis of carbromal and its metabolites. nih.govnih.govresearchgate.net Research indicates that carbromal and bromoethylbutyramide distribute evenly into skeletal muscle. nih.gov Analysis of these solid organs can be crucial when blood samples are unavailable or compromised. dntb.gov.uanih.gov
The following table summarizes findings from a study that determined the concentrations of carbromal and its metabolite, carbromide, in various tissues from 41 fatal overdose cases.
Table 1: Post-Mortem Concentrations of Carbromal and Carbromide in Fatal Overdose Cases
| Biological Sample | Compound | Concentration Range (mg/100g or mg/100ml) |
|---|---|---|
| Blood | Carbromal | 0.1 - 15.0 |
| Carbromide | 0.2 - 20.0 | |
| Urine | Carbromal | 0 - 10.0 |
| Carbromide | 0 - 15.0 | |
| Brain | Carbromal | 0.1 - 25.0 |
| Carbromide | 0.5 - 30.0 | |
| Kidney | Carbromal | 0.1 - 20.0 |
| Carbromide | 0.2 - 25.0 | |
| Muscle | Carbromal | 0 - 10.0 |
| Carbromide | 0.1 - 15.0 |
Data sourced from a study of 41 fatal cases of bromoureide overdose. nih.gov
Societal and Regulatory Aspects in Academic Discourse
Regulatory History and Scheduling Considerations
The regulation of sedative-hypnotics has evolved significantly over time, driven by an increased understanding of their risks and benefits.
The regulatory history of carbromal demonstrates the growing awareness of the dangers of uncontrolled sedative access. In the United Kingdom in 1958, there was a significant debate regarding its control. scispace.com The Ethical Committee of the Pharmaceutical Society recommended that carbromal be placed under stricter control in Part I of the Poisons List and the First and Fourth Schedules to the Poisons Rules, which would have made it a prescription-only substance. scispace.com However, this recommendation was initially rejected by the Poisons Board and the Home Secretary, highlighting the regulatory friction of the time. scispace.com This debate was fueled by reports of addiction and death, which stressed the need to bring the preparations under prescription. nih.govscispace.com
Globally, the international control of psychotropic substances is managed through conventions overseen by bodies like the UN Commission on Narcotic Drugs (CND) and the International Narcotics Control Board (INCB). unvienna.orgwho.int These bodies maintain lists, or schedules, of substances based on their abuse potential versus their therapeutic value. unvienna.org Recent actions by the CND, based on WHO recommendations, have involved placing new synthetic opioids and other psychoactive substances under international control. who.int Carbromal is not typically mentioned in recent reports on substances of international concern, suggesting that its reduced use has made it a lower priority for high-level international scheduling compared to newer synthetic drugs and precursors. patsnap.comincb.org However, it may still be regulated at the national level in various countries. As of 2015, a combination product containing carbromal was reportedly still in use in Hungary. wikipedia.org
The frameworks for regulating sedative-hypnotics have become more complex since the time of carbromal's widespread use. The burden associated with sedative-hypnotics has been recognized since the 1980s, leading to various interventions. nih.govnih.gov
Early regulatory efforts often focused on moving a drug from over-the-counter to prescription-only status. scispace.com Modern regulatory frameworks are more multifaceted and may include:
Drug Scheduling: In the United States, the Drug Enforcement Administration (DEA) places substances into one of five schedules based on their accepted medical use, abuse potential, and likelihood of causing dependence. usdoj.gov Schedule I drugs have a high potential for abuse and no accepted medical use, while Schedule V drugs have the lowest potential for abuse. usdoj.gov
Prescription Drug Monitoring Programs (PDMPs): These are state-level electronic databases that track the prescribing and dispensing of controlled substances to patients.
Restrictions on Prescribing: Regulatory bodies may implement rules that limit the duration of prescriptions for certain sedatives or require specific justifications for their use. nih.gov Systematic reviews have found that restrictive prescription rules can be effective in reducing the consumption of targeted drugs, though this may sometimes lead to a switch to other non-recommended substances. nih.govnih.gov
Evolving Labeling Requirements: Regulatory agencies like the U.S. Food and Drug Administration (FDA) continuously update labeling requirements for classes of drugs to reflect new evidence about their risks, such as the long-term risks of addiction and dependence.
The introduction of newer sedative-hypnotics, such as non-benzodiazepine receptor agonists (nBZRAs), also influences the regulatory landscape by changing prescribing patterns for older drug classes. johnshopkins.edu These evolving strategies reflect a more nuanced approach to balancing the therapeutic benefits of sedative-hypnotics with their potential for societal harm. nih.gov
Public Health Implications
The societal and public health ramifications of sedative-hypnotic agents are a significant area of academic and regulatory discussion. The case of carbromal, a monoureide sedative-hypnotic, offers a lens through which to examine these broader issues, particularly concerning its historical context of use and subsequent regulatory responses.
The public health problems associated with carbromal are primarily linked to its potential for abuse, dependence, and toxicity, particularly in the context of its historical availability as a non-prescription drug. scispace.com A significant number of acute intoxications were attributed to the abuse of carbromal preparations. scispace.com This ease of access contributed to instances of both intentional and accidental overdose.
One of the key public health concerns is "bromism," a state of chronic intoxication resulting from the accumulation of bromide in the body following prolonged use of bromine-based compounds like carbromal. scispace.com Symptoms of bromism can be varied and severe, encompassing neurological and psychiatric effects such as restlessness, irritability, confusion, and hallucinations.
Case studies documented in medical literature highlight the social problems stemming from carbromal addiction. These reports describe individuals consuming large quantities of carbromal-containing products daily, leading to lethargy, confusion, and ataxia. researchgate.net These conditions often resulted in social and familial disruption, with affected individuals sometimes becoming isolated and unable to manage their daily lives. The difficulties in managing carbromal addiction were compounded by the lack of regulatory oversight for these "safe sedatives" that were freely available to the public. researchgate.net
The following table summarizes the key public health and social problems associated with carbromal based on available research findings:
| Public Health/Social Problem | Description | Supporting Research Findings |
| Acute Intoxication | Overdose leading to severe central nervous system depression, including coma and respiratory depression. | A high frequency of acute intoxications was a major concern, often necessitating medical intervention. scispace.com |
| Chronic Intoxication (Bromism) | Accumulation of bromide from prolonged use, leading to a range of neurological and psychiatric symptoms. | Chronic use of carbromal preparations leads to bromide accumulation and the clinical features of bromism. scispace.com |
| Addiction and Dependence | Development of a psychological and/or physical dependence on carbromal. | Case reports detail individuals developing addiction, consuming large quantities daily, and facing difficulties in controlling their use. researchgate.net |
| Social Disruption | Negative impact on an individual's social functioning, relationships, and ability to work. | Addicted individuals were reported to become lethargic, confused, and ataxic, leading to social isolation. researchgate.net |
| Accidental Death | Fatal outcomes resulting from unintentional overdose of carbromal-containing preparations. | Inquests have recorded verdicts of accidental death due to carbromal intoxication. researchgate.net |
The societal impact of carbromal can be better understood when compared with other classes of sedative-hypnotic agents, such as barbiturates and benzodiazepines. While direct, comprehensive statistical comparisons of the societal costs are scarce, a comparative analysis can be constructed from toxicological data, patterns of abuse, and regulatory history.
Toxicity and Overdose Potential:
From a toxicological standpoint, research conducted on rats provides a comparative look at the acute toxicity of carbromal and its metabolites relative to phenobarbital (B1680315), a barbiturate (B1230296). dntb.gov.ua
| Compound | Relative Narcotic Activity | LD-50 (mmoles/kg, i.p. in rats) |
| Carbromal | 100 | 1.8 |
| Bromoethylbutyramide (metabolite) | 66 | 1.5 |
| Ethylbutyrylurea (metabolite) | 33 | 5.0 |
| Phenobarbital | 100 | 0.9 |
Source: dntb.gov.ua
This data suggests that while carbromal and phenobarbital have comparable narcotic activity, the lethal dose of phenobarbital is significantly lower, indicating a higher acute toxicity for barbiturates. dntb.gov.ua Barbiturates have been largely replaced in routine medical practice due to their significantly higher risk of overdose. Benzodiazepines, in turn, are generally considered to have a wider safety margin in overdose compared to barbiturates. discoveryplace.info
Abuse and Dependence:
Historically, the non-prescription availability of carbromal contributed significantly to its abuse. scispace.com In contrast, barbiturates and benzodiazepines have been subject to stricter prescription controls, although both classes have well-documented histories of abuse and dependence.
A key distinction lies in the nature of the dependence. While carbromal is not known to cause physical dependence, it can lead to psychic dependence. nih.gov Barbiturates, on the other hand, are known to cause significant physical and psychological dependence. Benzodiazepines also carry a well-established risk of dependence.
The following table offers a qualitative comparison of the societal impact of these three classes of sedative-hypnotics:
| Factor | Carbromal | Barbiturates | Benzodiazepines |
| Historical Availability | Primarily non-prescription initially. scispace.com | Prescription-only. | Prescription-only. |
| Primary Public Health Concern | Acute intoxication and chronic bromism from abuse. scispace.com | High potential for fatal overdose and significant dependence. | Widespread misuse, dependence, and involvement in polysubstance overdose deaths. researchgate.net |
| Dependence Potential | Primarily psychic dependence reported. nih.gov | High physical and psychological dependence. | Significant risk of physical and psychological dependence. |
| Regulatory Response | Eventual move to prescription-only status due to high frequency of intoxications. scispace.com | Largely replaced by safer alternatives due to high toxicity. | Increased scrutiny and efforts to curb long-term prescribing due to dependence and abuse potential. |
Future Research Directions for Carbromal Studies
Advanced Mechanistic Investigations
Detailed Exploration of Carbromal's Interaction with GABA-A Receptor Subtypes
Carbromal is known to exert its sedative effects by enhancing the activity of gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to increased chloride ion influx and neuronal inhibition benchchem.compatsnap.compatsnap.com. While the general mechanism is understood, the specific interactions of Carbromal with the diverse array of GABA-A receptor subtypes remain an area for detailed investigation. GABA-A receptors are pentameric ligand-gated ion channels assembled from various subunits (α1-6, β1-3, γ1-3, δ, ε, π, θ, and ρ1-3), and the subunit composition dictates the receptor's pharmacological properties and localization mdpi.comresearchgate.netnih.gov. Future studies could employ recombinant GABA-A receptor systems expressing defined subunit combinations to precisely determine which subtypes are preferentially modulated by Carbromal. This could involve electrophysiological studies to measure changes in chloride current amplitude and kinetics in the presence of Carbromal. Comparing Carbromal's effects across different subtypes, particularly those containing α1, α2, α3, α5, and δ subunits, could provide insights into the molecular basis for its specific pharmacological profile and potential off-target effects contributing to toxicity. Such research could build upon studies investigating the subtype selectivity of other GABAergic compounds mdpi.com.
Proteomic and Genomic Studies on Cellular Responses to Carbromal Exposure
Investigating the broader cellular impact of Carbromal exposure at the molecular level through proteomic and genomic approaches represents a significant future research avenue. While general methodologies for studying cellular responses using 'omics' techniques exist mdpi.comimec-int.comnih.govnih.gov, their application to Carbromal is not widely documented in the search results. Future studies could utilize techniques such as mass spectrometry-based proteomics to profile changes in protein expression and post-translational modifications in cells or tissues exposed to Carbromal. Similarly, genomic and transcriptomic studies (e.g., RNA sequencing) could identify alterations in gene expression patterns. These investigations could help to identify specific cellular pathways affected by Carbromal, potentially revealing mechanisms underlying its therapeutic effects, the development of tolerance, or the initiation of toxic responses, such as those leading to bromism or organ-specific damage.
Comprehensive Toxicological and Pharmacological Modeling
Advanced modeling techniques, both computational and in vivo, can provide a more comprehensive understanding of Carbromal's behavior in biological systems and its long-term consequences.
In Silico Modeling of Carbromal's ADME and Toxicological Profiles
Advanced Animal Models for Studying Long-Term Effects and Chronic Toxicity
While some animal studies on Carbromal's toxicity have been conducted nih.gov, advanced animal models could provide a more detailed understanding of its long-term effects and chronic toxicity. Standard chronic toxicity studies in rodents typically involve prolonged administration and observation for various endpoints, including histopathology and organ function vivotecnia.comfda.govresearchgate.net. Future research could utilize more sophisticated animal models, such as those genetically engineered to mimic specific human metabolic profiles or sensitivities, to investigate the mechanisms underlying Carbromal-induced chronic conditions like bromism or cataracts benchchem.com. Studies focusing on lower, sub-clinical doses administered over extended periods could better reflect potential environmental exposures or the consequences of long-term low-level intake. Evaluating neurological and behavioral endpoints in these models could also provide valuable insights into the chronic effects of Carbromal on the central nervous system.
Novel Analytical Methodologies
Development of High-Throughput and Miniaturized Detection Platforms
The need for efficient and rapid analysis of chemical compounds in various matrices drives the development of advanced detection platforms. For compounds like Carbromal, which may be relevant in historical toxicological contexts or controlled substance monitoring, the creation of high-throughput screening (HTS) and miniaturized detection systems presents a valuable research direction.
High-throughput screening allows for the rapid testing of large numbers of samples against a specific target bmglabtech.comwikipedia.org. This is achieved through automation, robotics, and the use of microtiter plates with numerous wells bmglabtech.comwikipedia.org. Implementing HTS for Carbromal detection could significantly increase the speed and reduce the cost of screening samples in forensic toxicology or environmental monitoring. The core components of HTS involve sample and library preparation, method automation, robotic workstations, and efficient data acquisition and handling bmglabtech.com. While HTS is primarily used in drug discovery to identify potential hits, the underlying principles of rapid, automated analysis are applicable to compound detection and quantification bmglabtech.comevotec.com.
Miniaturized detection platforms, such as those incorporating microfluidic chips or integrated sensors, offer advantages in terms of portability, reduced sample volume, and potential for on-site analysis ri.seresearchgate.net. Research into miniaturized systems for Carbromal detection could explore the use of technologies like biosensors integrated with biocompatible materials, which enhance compatibility with biological samples and can improve sensitivity scitechnol.com. Examples of biocompatible materials include polymers like polyethylene (B3416737) glycol (PEG) and chitosan, and hydrogels, which can be incorporated into sensor design scitechnol.com. The development of such platforms requires the integration of sensing elements with miniaturized electronics and potentially wireless communication for data transmission ri.sebu.edu.
Combining HTS principles with miniaturization could lead to the development of high-throughput, miniaturized devices capable of rapid and parallel detection of Carbromal in small sample volumes. This could be particularly useful in scenarios requiring quick initial screening outside of traditional laboratory settings.
Real-Time Monitoring of Carbromal and Metabolites in Biological Systems
Monitoring the concentrations of Carbromal and its metabolites in biological systems in real-time offers crucial insights into its pharmacokinetics and potential toxicological effects. Historically, gas chromatography has been used for the quantitative estimation of Carbromal and its hypnotically active metabolites, bromoethylbutyramide and ethylbutyrylurea, in biological tissues like serum and brain nih.gov. These methods have demonstrated detection limits in the range of 2-3 nmoles/g of tissue nih.gov. Studies in rats and humans using gas chromatography have shown the absorption and elimination profiles of Carbromal and the detection of its metabolites, with metabolites often being present for a longer duration than the parent compound nih.gov.
Future research can focus on developing advanced real-time monitoring techniques that go beyond traditional chromatographic methods. This could involve the use of in-situ sensors or continuous monitoring systems. Technologies enabling real-time metabolite monitoring are an active area of research, particularly in fields like bioprocessing and health monitoring innovations-report.comthermofisher.comfossiliontech.combiorxiv.org. For instance, Raman spectroscopy has shown capability in real-time, in-situ, and non-destructive monitoring of multiple metabolites in biopharmaceutical production processes thermofisher.com. Similarly, advancements in sensor technology, including those based on natural biochemical processes, are being explored for continuous measurement of metabolites innovations-report.com.
Developing real-time monitoring platforms for Carbromal and its metabolites in biological systems would require overcoming challenges related to sensitivity, selectivity, and the complex matrix of biological fluids. Research could investigate the application of biosensors or other continuous sensing technologies that can specifically detect Carbromal and its known metabolites, such as bromoethylbutyramide and ethylbutyrylurea, in matrices like blood or interstitial fluid nih.gov. The goal would be to provide continuous data streams on compound levels, which could be invaluable for understanding drug disposition, potential accumulation, and the correlation between concentration and biological effects over time. The development of software for real-time quality control and monitoring of analytical data in metabolomics highlights the growing need for such capabilities in biological studies biorxiv.org.
Historical Drug Repurposing and Analog Development Research
The history of Carbromal as a sedative and hypnotic agent provides a basis for exploring potential drug repurposing avenues or the development of novel analogs with improved characteristics. Drug repurposing involves investigating existing drugs for new therapeutic uses medchemexpress.comdrugbank.comway2drug.com. While Carbromal's historical use was primarily as a sedative, its interaction with the GABAergic system suggests potential modulation of neuronal activity that could be relevant in other neurological contexts benchchem.compatsnap.com.
Re-evaluation of Carbromal's Structure for Novel Pharmacological Activities
Re-evaluating the chemical structure of Carbromal (2-bromo-N-carbamoyl-2-ethylbutanamide) could uncover potential interactions with biological targets beyond its known effects on GABA receptors benchchem.compatsnap.comnih.govwikipedia.orguni.lu. The presence of the urea (B33335) backbone and the bromine atom contributes to its chemical properties and biological activity benchchem.comwikipedia.orgontosight.aichemicalbook.com. Research could involve in silico screening and molecular docking studies to predict potential binding affinities to a wide range of protein targets nih.gov. This could reveal unforeseen pharmacological activities or interactions that were not explored during its initial development and use.
Studies on the design and synthesis of novel compounds based on existing structures have shown promise in identifying agents with improved activity or different target profiles nih.govdovepress.comnih.govresearchgate.net. By analyzing the structural features of Carbromal and comparing them to compounds with known activity against various biological targets, researchers might identify structural motifs that could be leveraged for new therapeutic applications. This re-evaluation could be guided by modern understanding of structure-activity relationships and computational chemistry techniques.
Design and Synthesis of Carbromal Analogs with Improved Safety Profiles
The development of Carbromal analogs focuses on synthesizing compounds that retain desirable pharmacological activities while mitigating potential drawbacks associated with the parent compound. Historically, a significant concern with brominated sedatives like Carbromal has been the potential for bromine accumulation and associated toxicity.
Research in this area would involve the rational design of new chemical entities based on the Carbromal scaffold. This could include modifications to the bromo-substituted ethylbutanamide portion or the urea moiety. Synthetic strategies would be developed to efficiently produce these analogs chemicalbook.comiiab.me. The goal of such modifications would be to alter the metabolic fate of the compound, potentially reducing the release of free bromide, or to modify its interaction with biological targets to enhance selectivity or reduce off-target effects.
The design process would likely involve computational modeling to predict the physical, chemical, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of potential analogs researchgate.net. Subsequent synthesis and in vitro/in vivo evaluation would be necessary to assess their pharmacological activity and safety profile. The aim is to develop analogs that offer a better therapeutic index compared to Carbromal, potentially leading to compounds suitable for modern clinical use or as research tools. Research into the design and synthesis of analogs with improved properties is a common approach in medicinal chemistry nih.govdovepress.comnih.govresearchgate.net.
Q & A
Q. How can researchers design hypotheses to investigate Carbromal’s pharmacological mechanisms or toxicological profiles?
Methodological Answer: Use frameworks like PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example:
- Population: In vitro cell lines or murine models (e.g., testing cataract induction ).
- Intervention: Dose-response studies with Carbromal.
- Comparison: Contrast with barbiturates (e.g., pentobarbitone, which lacks cataractogenic effects in mice ).
- Outcome: Quantify oxidative stress markers or lens opacity.
Ensure feasibility by aligning with available resources (e.g., murine models for toxicology) .
Q. What methodologies are recommended for conducting systematic reviews of Carbromal’s adverse effects?
Methodological Answer:
- Literature Screening : Prioritize primary sources (e.g., case reports like the 1959 study on Carbromal-induced cataracts ) over secondary summaries.
- Data Extraction : Tabulate variables such as dosage, duration, and confounding factors (e.g., polypharmacy in reported cases ).
- Bias Mitigation : Use tools like PRISMA guidelines to ensure transparency and reproducibility .
Avoid reliance on non-peer-reviewed platforms (e.g., ) .
Q. How should researchers select experimental models to study Carbromal’s toxicological contradictions?
Methodological Answer:
- Murine Models : Test Carbromal’s cataractogenic potential in mice, as prior studies excluded it .
- Comparative Analysis : Use positive controls (e.g., morphine sulfate) and negative controls (e.g., phenobarbitone) to isolate Carbromal-specific effects .
- Data Validation : Replicate findings across multiple models (e.g., zebrafish for developmental toxicity) to address interspecies variability .
Advanced Research Questions
Q. How can contradictory findings about Carbromal’s toxicity be resolved, such as its cataractogenic potential versus other sedatives?
Methodological Answer:
- Contradiction Analysis : Apply dialectical frameworks (e.g., identifying principal vs. secondary contradictions in toxicological pathways ).
- Mechanistic Studies : Use molecular dynamics simulations to compare Carbromal’s binding affinity with lens proteins (e.g., crystallins) versus non-cataractogenic drugs .
- Meta-Analysis : Statistically pool data from heterogeneous studies (e.g., subgroup analysis by dosage or species) .
Reference the 1959 study as a key outlier requiring validation .
Q. What methodological strategies confirm causality in novel adverse effects like Carbromal-induced cataracts?
Methodological Answer:
- Bradford Hill Criteria : Assess temporality, biological plausibility, and coherence (e.g., reversibility upon discontinuation ).
- Clinical Rechallenge : Ethically unjustifiable in humans, but use ex vivo lens cultures to simulate Carbromal exposure .
- Pathway Mapping : Link Carbromal metabolites (e.g., bromoisovalerylurea) to oxidative stress pathways via proteomics .
Q. How can iterative qualitative methods address biases in Carbromal safety studies?
Methodological Answer:
- Triangulation : Combine interviews with clinicians, pharmacovigilance reports, and lab data to cross-validate findings .
- Reflexivity : Document researcher assumptions (e.g., prior beliefs about sedative safety) to minimize interpretive bias .
- Participant Stratification : Include diverse demographics in retrospective analyses to identify underrepresented risk factors .
Q. What standards ensure reproducibility in synthesizing Carbromal analogs or studying its metabolic pathways?
Methodological Answer:
- Computational Reproducibility : Share optimized molecular structures and WebMO job IDs for peer validation .
- Experimental Protocols : Detail solvent systems, reaction temperatures, and purification steps (e.g., HPLC gradients) .
- Data Archiving : Submit raw NMR/spectral datasets as supplementary materials .
Q. How can researchers evaluate the reliability of Carbromal-related data in historical vs. contemporary literature?
Methodological Answer:
- Source Hierarchy : Prioritize peer-reviewed journals over older case reports lacking mechanistic data (e.g., the 1959 study ).
- Temporal Bias Analysis : Use bibliometric tools to assess citation trends and knowledge gaps (e.g., limited post-1960s studies on Carbromal ).
- Cross-Disciplinary Validation : Compare findings with structural analogs (e.g., bromisovalum ) to infer shared toxicological pathways.
Q. Tables for Reference
| Variable | Carbromal | Pentobarbitone |
|---|---|---|
| Cataractogenic in Mice? | Not Tested | No |
| Metabolite | Bromoisovalerylurea | Inactive Glucuronide |
| Binding Affinity (Crystallin) | Unknown | N/A |
| Framework | Application to Carbromal Research |
|---|---|
| PICO | Hypothesis on cataract mechanisms in murine models . |
| FINER | Ensure novel, ethical dosing protocols . |
| PRISMA | Systematic review of adverse effects . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
